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Introduction

4-(2-Phenoxyethyl)morpholine is a morpholine derivative with potential applications in
medicinal chemistry and materials science.[1][2] The morpholine scaffold is a key feature in
numerous approved drugs, highlighting the importance of this class of compounds in
pharmaceutical research.[3] Accurate and comprehensive characterization of such molecules is
paramount for their development and application. This technical guide provides an in-depth
analysis of the spectroscopic data for 4-(2-Phenoxyethyl)morpholine, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented
herein are based on established spectroscopic principles and predicted values, supported by
data from analogous compounds, to offer a reliable reference for researchers.

The molecular structure of 4-(2-Phenoxyethyl)morpholine consists of a morpholine ring
connected to a phenoxy group via an ethyl linker. This structure gives rise to a unique
spectroscopic fingerprint that can be used for its identification and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[3]
For 4-(2-Phenoxyethyl)morpholine, both *H and 3C NMR provide critical information about
the connectivity and chemical environment of the atoms.

'H NMR Spectroscopy

The proton NMR spectrum of 4-(2-Phenoxyethyl)morpholine is predicted to show distinct
signals for the aromatic protons of the phenoxy group, the protons of the ethyl linker, and the
protons of the morpholine ring. The morpholine protons typically appear as two distinct
multiplets due to their different chemical environments adjacent to the nitrogen and oxygen
atoms.[4]

Predicted *H NMR Data (500 MHz, CDCIs):

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

7.30-7.25 m 2H Ar-H (meta)

6.95 - 6.90 m 3H Ar-H (ortho, para)

4.15 t,J=5.5Hz 2H O-CH2-CH:2
O-(CH2)2-N

3.75 t,J=45Hz 4H _
(Morpholine)

2.85 t,J=55Hz 2H O-CHz2-CH2
O-(CHz)2-N-(CH2)2

2.60 t,J=45Hz 4H

(Morpholine)

Interpretation of the *H NMR Spectrum:

o Aromatic Region (6 6.90-7.30): The signals corresponding to the protons on the phenyl ring
are expected in this region. The multiplet at & 7.30-7.25 is assigned to the two meta-protons,
while the multiplet at d 6.95-6.90 corresponds to the three ortho- and para-protons.
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o Ethyl Linker (d 4.15 and & 2.85): The two methylene groups of the ethyl linker are expected
to appear as triplets. The protons on the carbon adjacent to the phenoxy oxygen (O-CH2) are
deshielded and resonate at a lower field (& 4.15) compared to the protons on the carbon
adjacent to the morpholine nitrogen (N-CH2) at 6 2.85. The coupling between these two
methylene groups results in the triplet splitting pattern.

e Morpholine Ring (& 3.75 and & 2.60): The morpholine ring protons typically show two distinct
signals. The protons on the carbons adjacent to the oxygen atom (O-(CH2)2) are more
deshielded and appear at a lower field (6 3.75) than the protons on the carbons adjacent to
the nitrogen atom (N-(CH2)2) at & 2.60.[4] Both signals are expected to be triplets due to
coupling with the adjacent methylene protons within the ring.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum provides information about the carbon framework of
the molecule.

Predicted 3C NMR Data (125 MHz, CDCls):

Chemical Shift (0, ppm) Assignment

158.5 Ar-C (quaternary, C-O)

129.5 Ar-C (meta)

121.0 Ar-C (para)

1145 Ar-C (ortho)

67.0 O-CH2-CH:2

66.5 O-(CHz)2-N (Morpholine)

58.0 O-CH2-CH:2

54.0 O-(CHz)2-N-(CHz)2 (Morpholine)

Interpretation of the 3C NMR Spectrum:
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e Aromatic Carbons (0 114.5-158.5): The six carbons of the phenyl ring are expected to show

four distinct signals. The quaternary carbon attached to the ether oxygen is the most

deshielded, appearing around & 158.5. The other aromatic carbons appear in the range of

114.5-129.5.

o Ethyl Linker Carbons (6 67.0 and 6 58.0): The two carbons of the ethyl linker are expected at
0 67.0 (O-CH2) and & 58.0 (N-CH-2).

e Morpholine Carbons (0 66.5 and 6 54.0): The four carbons of the morpholine ring give rise to

two signals due to symmetry. The carbons adjacent to the oxygen are found at a lower field

(6 66.5) compared to the carbons adjacent to the nitrogen (6 54.0).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The IR

spectrum of 4-(2-Phenoxyethyl)morpholine is expected to show characteristic absorption
bands for the C-O-C (ether), C-N (amine), C-H (alkane and aromatic), and C=C (aromatic)

bonds.

Predicted IR Absorption Bands:

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch
2950-2800 Strong Aliphatic C-H stretch

1600, 1500 Medium-Strong Aromatic C=C stretch

1240 Strong Aryl-O stretch

1120 Strong Aliphatic C-O-C stretch (ether)
1115 Strong C-N stretch (amine)

Interpretation of the IR Spectrum:

e C-H Stretching: The bands in the 3100-3000 cm~1 region are characteristic of C-H stretching
vibrations of the aromatic ring, while the strong bands between 2950 and 2800 cm~! are due
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to the C-H stretching of the aliphatic methylene groups in the ethyl linker and the morpholine
ring.

o Aromatic C=C Stretching: The absorptions at approximately 1600 and 1500 cm~* are
characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

e C-O Stretching: A strong band around 1240 cm~1 is expected for the aryl-O stretching
vibration of the phenoxy group. The aliphatic C-O-C stretching of the morpholine ether and
the phenoxyethyl ether will likely appear as a strong band around 1120 cm~1.

e C-N Stretching: The C-N stretching vibration of the tertiary amine in the morpholine ring is
expected to show a strong absorption around 1115 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[6] For 4-(2-Phenoxyethyl)morpholine (C12H17NO2), the molecular weight is
207.27 g/mol . In electron ionization (El) mass spectrometry, the molecule is expected to show
a molecular ion peak (M*") at m/z 207, followed by characteristic fragmentation.

Predicted Mass Spectral Data (EI):

m/z Proposed Fragment
207 [M]*" (Molecular lon)
100 [CsH10NOJ*

86 [CaHsNOJ*

77 [CeHs]*

Interpretation of the Mass Spectrum:

The primary fragmentation pathway for 4-(2-Phenoxyethyl)morpholine is expected to be the
cleavage of the bond between the ethyl linker and the morpholine ring, as well as cleavage
within the morpholine ring itself.
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e Molecular lon (m/z 207): The peak corresponding to the intact molecule with one electron
removed.

e m/z 100: This prominent peak likely arises from the cleavage of the C-C bond of the ethyl
linker, resulting in the [CH2=N(CH2CH32)20]* fragment.

e m/z 86: This fragment can be formed by the cleavage of the bond between the nitrogen and
the ethyl group, leading to the morpholinium ion [CaHsNO]*.

e m/z 77: This peak corresponds to the phenyl cation [CeHs]*, formed by the cleavage of the
phenoxy C-O bond.

Experimental Protocols

The following are generalized, field-proven methodologies for the acquisition of spectroscopic
data for small organic molecules like 4-(2-Phenoxyethyl)morpholine.

NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of
deuterated chloroform (CDCIs).[7] Transfer the solution to a 5 mm NMR tube.

¢ Instrument Setup: The data should be acquired on a 500 MHz NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a
relaxation delay of 1 second, and 16-32 scans.

e 13C NMR Acquisition: Acquire the proton-decoupled *C NMR spectrum. Due to the lower
natural abundance of 13C, a larger number of scans (e.g., 1024) and a longer relaxation
delay (e.g., 2 seconds) are typically required.

o Data Processing: Process the acquired data using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the residual solvent peak (CDCls: & 7.26 for 1H and & 77.16 for 13C).

FT-IR Data Acquisition
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o Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the
solid or liquid sample is placed directly on the ATR crystal.[3]

e Background Spectrum: Acquire a background spectrum of the empty ATR crystal to subtract
atmospheric and instrumental contributions.

o Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added
at a resolution of 4 cm™1,

» Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry Data Acquisition

o Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry
(GC-MS) is a suitable method.[9] A dilute solution of the compound in a volatile organic
solvent (e.g., methanol or dichloromethane) is injected into the GC.

« lonization: Electron lonization (El) at 70 eV is a standard method for small molecules.[6]

o Mass Analysis: The mass spectrum is recorded over a mass-to-charge (m/z) range of, for
example, 40-500 amu.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
major fragment ions.

Visualizations
Molecular Structure and Fragmentation

Caption: Predicted EI-MS fragmentation of 4-(2-Phenoxyethyl)morpholine.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-(2-Phenoxyethyl)morpholine. The detailed analysis of the expected *H NMR, 3C NMR,
IR, and MS data, along with standardized experimental protocols, serves as a valuable
resource for the identification and characterization of this compound. The provided
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interpretations are grounded in fundamental spectroscopic principles and data from related
structures, ensuring a high degree of scientific integrity and utility for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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